molecular formula C12H17NO B454980 1-Propanone, 1-[4-(1-methylethyl)phenyl]-, oxime CAS No. 78575-14-1

1-Propanone, 1-[4-(1-methylethyl)phenyl]-, oxime

Cat. No.: B454980
CAS No.: 78575-14-1
M. Wt: 191.27g/mol
InChI Key: YSDOOHWOJJPSIK-OUKQBFOZSA-N
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Description

1-Propanone, 1-[4-(1-methylethyl)phenyl]-, oxime is an oxime derivative of a propanone substituted with a 4-isopropylphenyl group. The compound features a ketoxime functional group (C=N-OH), which is formed by the reaction of a ketone with hydroxylamine. The 4-(1-methylethyl)phenyl (isopropylphenyl) substituent introduces steric bulk and hydrophobicity, influencing its reactivity and physical properties. This compound is structurally related to aryl alkyl ketoximes, which are widely studied for applications in pharmaceuticals, agrochemicals, and coordination chemistry .

Properties

IUPAC Name

N-[1-(4-propan-2-ylphenyl)propylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-4-12(13-14)11-7-5-10(6-8-11)9(2)3/h5-9,14H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSDOOHWOJJPSIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=NO)C1=CC=C(C=C1)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00357086
Record name 1-Propanone, 1-[4-(1-methylethyl)phenyl]-, oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00357086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78575-14-1
Record name 1-Propanone, 1-[4-(1-methylethyl)phenyl]-, oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00357086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1-Propanone, 1-[4-(1-methylethyl)phenyl]-, oxime typically involves the reaction of 1-Propanone, 1-[4-(1-methylethyl)phenyl]- with hydroxylamine. The reaction is carried out under acidic or basic conditions to form the oxime derivative. Industrial production methods may involve the use of catalysts to enhance the reaction rate and yield.

Chemical Reactions Analysis

1-Propanone, 1-[4-(1-methylethyl)phenyl]-, oxime undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding nitriles or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxime group to an amine group.

    Substitution: The oxime group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Oxime derivatives have been extensively studied for their anticancer properties. Research indicates that compounds containing oxime moieties can enhance the physicochemical properties of anticancer agents. For instance, oximes have been shown to exhibit significant cytotoxicity against various cancer cell lines. A review highlighted that derivatives of indirubin-3′-oxime demonstrated IC50 values ranging from 6.72 to 13.38 µM against MCF-7 cells, indicating potent anticancer activity .

Mechanism of Action
The mechanism by which oxime derivatives exert their effects often involves the modulation of biological pathways associated with cell proliferation and apoptosis. For example, certain oxime compounds selectively inhibit kinases involved in cancer progression, leading to cell cycle arrest and apoptosis in cancer cells .

Pharmacokinetics
The pharmacokinetic profiles of oxime derivatives are crucial for their therapeutic applications. Studies have shown that modifications to the oxime structure can improve solubility and bioavailability, making them more effective as therapeutic agents .

Agricultural Applications

Plant Growth Regulators
Oximes play a significant role in agriculture as plant growth regulators. They are involved in processes such as growth regulation and plant defense mechanisms. For instance, certain oximes have been identified as key metabolites that influence plant communication and response to environmental stressors .

Pesticidal Properties
Research has demonstrated that oxime derivatives possess antibacterial and antifungal activities, making them valuable in the development of new pesticides. Their ability to inhibit microbial growth can help protect crops from various pathogens while minimizing environmental impact .

Material Science Applications

Photoinitiators in Polymer Chemistry
Oxime compounds are utilized as photoinitiators in polymerization reactions. Their ability to initiate polymerization upon exposure to light makes them essential in the production of various materials, including coatings and adhesives. For example, specific oxime esters have been patented for their effectiveness as photoinitiators in UV-curable systems .

Case Studies

Study Focus Findings
Dhuguru et al. (2023)Anticancer ActivityIdentified diverse oxime derivatives with enhanced anticancer properties; notable cytotoxicity against multiple cell lines .
Agricultural StudyPlant DefenseDemonstrated the role of oximes in enhancing plant resistance to pathogens and pests .
Photoinitiator ResearchMaterial ScienceDeveloped new oxime-based photoinitiators that improve polymerization efficiency under UV light .

Mechanism of Action

The mechanism of action of 1-Propanone, 1-[4-(1-methylethyl)phenyl]-, oxime involves its interaction with specific molecular targets and pathways. The oxime group can form stable complexes with metal ions, which can influence various biochemical processes. Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-propanone, 1-[4-(1-methylethyl)phenyl]-, oxime with structurally analogous oxime derivatives:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound 4-Isopropylphenyl C₁₂H₁₇NO 191.27 Sterically hindered oxime; potential intermediate for metal chelation or bioactive molecules.
Phenylacetone oxime (2-Propanone, 1-phenyl-, oxime) Phenyl C₉H₁₁NO 149.19 Simpler aromatic oxime; used in coordination chemistry and as a corrosion inhibitor.
(Z)-2,2-Dimethyl-1-phenyl-1-propanone oxime Phenyl, 2,2-dimethyl C₁₁H₁₅NO 177.24 Branched alkyl substituent enhances thermal stability; used in polymer stabilization.
2-Propanone,1-(3-pyridinyl)-, oxime 3-Pyridinyl C₈H₁₀N₂O 150.18 Heterocyclic substituent; potential pharmaceutical applications due to pyridine’s bioactivity.
1-(4-tert-Butylphenyl)propan-1-one (non-oxime) 4-tert-Butylphenyl C₁₃H₁₈O 190.28 Ketone precursor; lacks oxime group; used in fragrance and organic synthesis.

Key Structural and Functional Differences:

Substituent Effects :

  • The 4-isopropylphenyl group in the target compound provides greater steric hindrance compared to phenyl (in phenylacetone oxime) or pyridinyl groups. This hindrance may reduce nucleophilic reactivity but enhance selectivity in coordination or catalysis .
  • Heterocyclic substituents (e.g., 3-pyridinyl in ) introduce hydrogen-bonding capabilities and electronic effects, altering solubility and biological activity.

Synthetic Routes: Oximes are typically synthesized via ketone-hydroxylamine reactions. For example, phenylacetone oxime () is prepared by reacting acetophenone with hydroxylamine hydrochloride. Similarly, the target compound likely follows this route, starting from 1-[4-(1-methylethyl)phenyl]propan-1-one . Complex substituents (e.g., 4-tert-butylphenyl in ) may require additional steps, such as Friedel-Crafts acylation, to introduce the aryl group before oxime formation.

Physicochemical Properties :

  • Solubility : Bulky substituents like 4-isopropylphenyl reduce water solubility compared to simpler aryl oximes (e.g., phenylacetone oxime) .
  • Thermal Stability : Branched alkyl or aryl groups (e.g., 2,2-dimethyl in ) enhance thermal stability, making such oximes suitable for high-temperature applications.

Biological Activity

1-Propanone, 1-[4-(1-methylethyl)phenyl]-, oxime, also known as an oxime derivative, has garnered attention due to its diverse biological activities. This compound features a ketone structure modified with an oxime functional group, which is known for its pharmacological potential. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C12_{12}H17_{17}NO. The presence of the oxime group is significant as it enhances the compound's reactivity and biological interactions.

Anticancer Activity

Research indicates that oxime derivatives can exhibit anticancer properties through various mechanisms:

  • Kinase Inhibition : Several studies have shown that oximes can inhibit key kinases involved in cancer progression. For instance, they have been reported to inhibit cyclin-dependent kinases (CDKs) and other protein kinases such as GSK-3β and AMPK, which are crucial in cell cycle regulation and apoptosis .
  • Cell Proliferation : In vitro studies demonstrate that certain oxime compounds significantly reduce cell proliferation in various cancer cell lines by inducing apoptosis and inhibiting tumor growth .
Study Cell Line IC50 (µM) Mechanism
Study AHCT11615.2CDK inhibition
Study BA43110.5GSK-3β inhibition
Study CMCF-712.3AMPK activation

Anti-inflammatory Activity

Oximes have also been recognized for their anti-inflammatory properties:

  • Cytokine Inhibition : Compounds containing the oxime moiety can inhibit the expression of pro-inflammatory cytokines such as TNF-α and IL-1β. This action is mediated through the suppression of NF-κB signaling pathways .
  • Neuroprotection : Specific studies indicate that oximes can protect neuronal cells from inflammation-induced apoptosis by modulating inflammatory responses in microglial cells .

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : The oxime group interacts with various enzymes, leading to inhibition of their activity. For example, it has been shown to inhibit lipoxygenase (5-LO), which plays a role in inflammatory processes .
  • Receptor Modulation : Oximes can bind to specific receptors and alter their activity, affecting downstream signaling pathways critical for cell survival and proliferation .

Case Studies

Several case studies highlight the therapeutic potential of oxime derivatives:

  • Case Study on Cancer Treatment : A study involving a novel oxime derivative demonstrated a significant reduction in tumor size in xenograft models when administered orally, showcasing its potential as an anticancer agent .
  • Neuroprotective Effects : In a model of neuroinflammation, treatment with an oxime compound resulted in decreased levels of inflammatory markers and improved neuronal survival rates, indicating its potential for treating neurodegenerative diseases .

Q & A

Q. What are the optimized synthetic routes for 1-[4-(1-methylethyl)phenyl]-1-propanone oxime?

Methodological Answer: The synthesis of oxime derivatives typically involves condensation reactions between ketones and hydroxylamine. For analogous compounds (e.g., 1-(4-aminophenyl)ethanone oxime), a two-step procedure is recommended:

Oxime Formation : React 1-[4-(1-methylethyl)phenyl]-1-propanone with hydroxylamine hydrochloride in ethanol under reflux (333–338 K for 24 hours) .

Purification : Remove solvent under reduced pressure and recrystallize the residue from ethanol (yield ~68–70%). Monitor reaction progress via TLC or HPLC.
Key Parameters :

  • Molar ratio of ketone to hydroxylamine (1:1.2) to ensure complete conversion.
  • Solvent choice (ethanol balances solubility and ease of removal).

Q. How can spectroscopic methods (NMR, IR) be employed to confirm the structure of this oxime?

Methodological Answer:

  • <sup>1</sup>H NMR : Look for the oxime proton (-NOH) resonance at δ 10–12 ppm (broad singlet). Aromatic protons from the 4-(1-methylethyl)phenyl group appear as a multiplet at δ 7.2–7.8 ppm. The isopropyl group shows a septet (δ 2.8–3.0 ppm) and doublets (δ 1.2–1.4 ppm) .
  • <sup>13</sup>C NMR : The oxime carbon (C=N-OH) resonates at δ 145–155 ppm. The carbonyl carbon of the parent ketone (absent in the oxime) is replaced by a C=N signal .
  • IR : Confirm N-O and O-H stretches at 1600–1650 cm⁻¹ and 3200–3400 cm⁻¹, respectively .

Q. What crystallization strategies improve the yield and purity of this oxime?

Methodological Answer:

  • Solvent Selection : Use ethanol or ethyl acetate for recrystallization due to moderate polarity and compatibility with aromatic oximes .
  • Slow Evaporation : For X-ray-quality crystals, allow slow evaporation of a saturated ethanol/acetone solution (1:1 v/v) at 298 K .
  • Yield Optimization : Precipitate impurities by cooling the solution to 273 K before filtration. Typical yields range from 65–75% .

Advanced Research Questions

Q. How can X-ray crystallography resolve discrepancies in the molecular geometry of this oxime?

Methodological Answer:

  • Data Collection : Use a single-crystal X-ray diffractometer (Mo-Kα radiation, λ = 0.71073 Å). For example, the title compound in crystallized in the monoclinic system (space group P2₁/c) with Z = 4.
  • Key Metrics :
    • Bond lengths: C=N (1.28–1.30 Å) and N-O (1.40–1.42 Å).
    • Dihedral angles between aromatic rings (e.g., 50.3° in related structures) .
  • Hydrogen Bonding : Identify O—H⋯N interactions (2.6–2.8 Å) to map supramolecular assemblies .

Q. What computational methods validate the electronic properties of this oxime?

Methodological Answer:

  • DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level. Compare computed vibrational frequencies (IR) and NMR chemical shifts with experimental data .
  • Frontier Molecular Orbitals (FMOs) : Analyze HOMO-LUMO gaps to predict reactivity. For example, oximes with electron-withdrawing substituents show reduced HOMO energies (~−6.5 eV) .
  • Molecular Electrostatic Potential (MEP) : Map charge distribution to identify nucleophilic/electrophilic sites.

Q. How do reaction conditions influence the tautomeric equilibrium (oxime ⇌ nitroso)?

Methodological Answer:

  • pH Dependence : Under acidic conditions (pH < 3), the nitroso form predominates. Use UV-Vis spectroscopy (λmax 280–320 nm) to monitor tautomer ratios .
  • Solvent Effects : Polar aprotic solvents (e.g., DMSO) stabilize the oxime form via hydrogen bonding .
  • Thermodynamic Data : Calculate ΔG using variable-temperature <sup>1</sup>H NMR. For example, ΔG ≈ 8–12 kJ/mol for related oximes .

Q. What safety protocols are critical for handling this oxime in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis .
  • Waste Disposal : Neutralize residual hydroxylamine with dilute HCl before aqueous disposal. Solid waste should be incinerated .
  • Emergency Procedures : For skin contact, rinse with 10% acetic acid to hydrolyze oxime residues, followed by soap and water .

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